molecular formula C10H9F3O4 B7902511 3-(4-(Trifluoromethoxy)phenoxy)propanoic acid

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid

Cat. No.: B7902511
M. Wt: 250.17 g/mol
InChI Key: FWQPWGJUZZXLPN-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-7(2-4-8)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQPWGJUZZXLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenoxy)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethoxy)phenol and 3-bromopropanoic acid.

    Reaction: The 4-(trifluoromethoxy)phenol undergoes a nucleophilic substitution reaction with 3-bromopropanoic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and materials with specific properties imparted by the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenoxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenoxy)propanoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-(4-Methoxyphenoxy)propanoic acid: Contains a methoxy group instead of trifluoromethoxy.

    3-(4-Chlorophenoxy)propanoic acid: Features a chlorine atom in place of the trifluoromethoxy group.

Uniqueness

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Biological Activity

3-(4-(Trifluoromethoxy)phenoxy)propanoic acid, commonly referred to as Fluazifop, is a compound recognized for its significant biological activity, particularly in the context of herbicides. This article delves into its biological mechanisms, applications, and relevant research findings.

Target Enzyme:
Fluazifop primarily targets the enzyme acetyl-CoA carboxylase (ACCase) , which plays a crucial role in lipid synthesis. By inhibiting this enzyme, Fluazifop disrupts the biosynthesis of fatty acids, essential components of plant cell membranes.

Mode of Action:
The inhibition of ACCase leads to:

  • Disruption of lipid synthesis: This affects the integrity of cell membranes.
  • Cell death: The compromised membranes result in cellular leakage and ultimately plant death.

Biochemical Pathways

Research has shown that Fluazifop's action results in:

  • Disruption of fatty acid synthesis: This is critical for maintaining cellular structure and function.
  • Cell membrane damage: The integrity of plant cells is severely compromised, leading to cell lysis and death.

Applications in Scientific Research

Fluazifop has been explored for various applications beyond herbicidal use:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor.
  • Medicine: Explored for therapeutic potential in treating diseases due to its biochemical properties .

Herbicidal Efficacy

In agricultural settings, Fluazifop has demonstrated effective control over various grassy weeds. Its selective mode of action allows it to target specific weed species without harming broadleaf crops. Studies have shown that application rates and timing significantly influence its efficacy against target weeds.

Toxicological Studies

Toxicological assessments indicate that while Fluazifop is effective against plants, its impact on non-target organisms remains a concern. Research highlights the need for careful application to minimize ecological disruption .

Comparative Analysis

Property Fluazifop Other ACCase Inhibitors
Target ACCaseACCase
Mode of Action Inhibits fatty acid synthesisInhibits fatty acid synthesis
Selectivity High selectivity for grassy weedsVaries; some are broad-spectrum
Toxicity to Non-targets ModerateVaries; some are more toxic

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